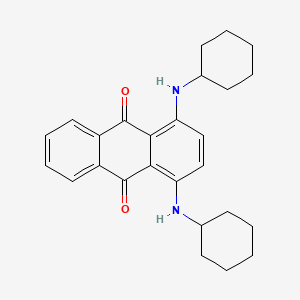
1,4-bis(cyclohexylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis(cyclohexylamino)anthracene-9,10-dione is a chemical compound with the molecular formula C26H30N2O2. It is a derivative of anthracenedione, characterized by the presence of two cyclohexylamino groups at the 1 and 4 positions of the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis(cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthraquinone with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,4-bis(cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The cyclohexylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
1,4-bis(cyclohexylamino)anthracene-9,10-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-bis(cyclohexylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes and proteins, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1-(cyclohexylamino)-
Comparison: Compared to its analogs, 1,4-bis(cyclohexylamino)anthracene-9,10-dione exhibits unique chemical properties due to the presence of two cyclohexylamino groups. This structural difference imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
13090-99-8 |
|---|---|
Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,4-bis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H30N2O2/c29-25-19-13-7-8-14-20(19)26(30)24-22(28-18-11-5-2-6-12-18)16-15-21(23(24)25)27-17-9-3-1-4-10-17/h7-8,13-18,27-28H,1-6,9-12H2 |
InChI Key |
ZTADCQTUHRWJCM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


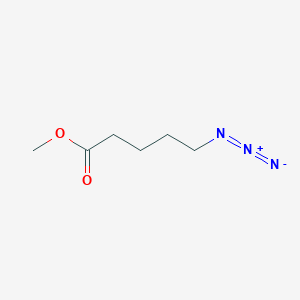
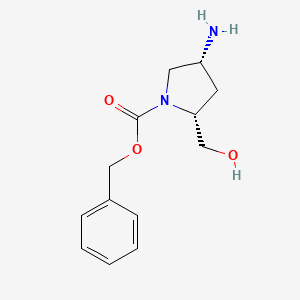
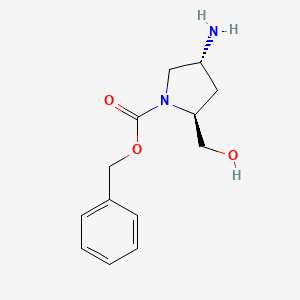
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B1651551.png)
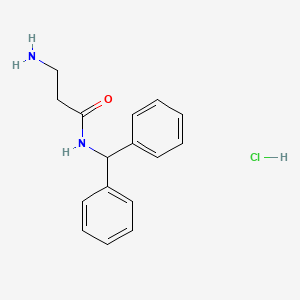
![2-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B1651553.png)
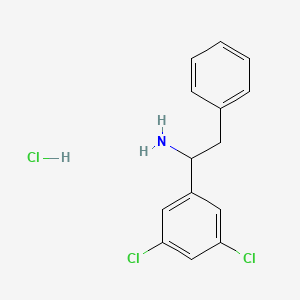
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B1651557.png)
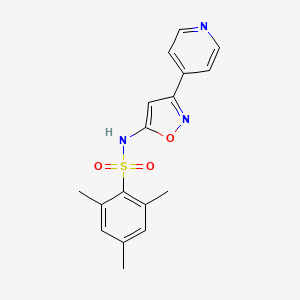
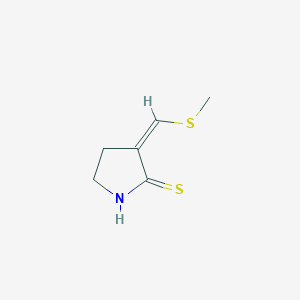
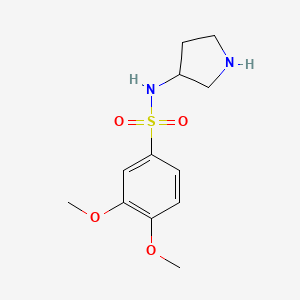
![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino](3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1651566.png)
![2-[benzyl(methyl)amino]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B1651567.png)
